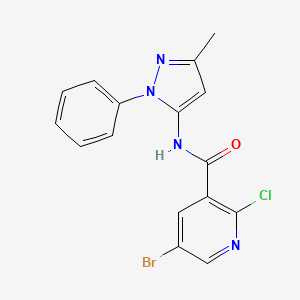

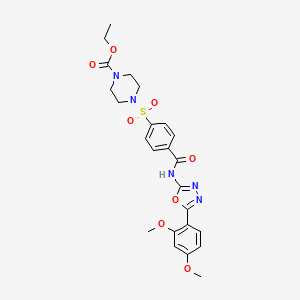

![molecular formula C22H19N5O4S B3009859 1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one CAS No. 877813-86-0](/img/structure/B3009859.png)

1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . The dihydrothiadiazine moiety is fused with a triazole ring, further connected to a pyrazole ring through a carbon–nitrogen single bond . These compounds possess a para-halogen phenyl at the 3 position .

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives involves various synthetic approaches . A new synthesis route has been proposed based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction progress is typically controlled by thin-layer chromatography .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors . The structure of triazolothiadiazine includes a five-membered triazole ring fused with a six-membered thiadiazine ring .Chemical Reactions Analysis

The chemical reactions involving these compounds are typically monitored using thin-layer chromatography . The nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by IR, 1H-NMR, and MS . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications

Antimicrobial Activity

1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one, as part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, has been studied for its antimicrobial properties. Research has shown that compounds in this class exhibit significant antibacterial activity, particularly against Staphylococcus aureus. Some derivatives have also demonstrated cytotoxicity against human cancer cell lines like Hep-G2, suggesting potential applications in cancer therapy (Badr & Barwa, 2011).

Anticoronavirus and Antitumoral Activity

Compounds within the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine framework, similar to 1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one, have been found to have promising in vitro anticoronavirus and antitumoral activities. This is attributed to their ability to inhibit tubulin polymerization, a crucial process in cell division and viral replication (Jilloju et al., 2021).

Corrosion Inhibition

Studies have indicated that certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, similar in structure to 1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one, can act as effective corrosion inhibitors for metals like copper. These compounds have shown high inhibition efficiency, making them potential candidates for protective coatings in various industrial applications (Arshad et al., 2019).

HIV and Kinesin Eg5 Inhibition

Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been evaluated for their inhibitory activity against HIV-1 and HIV-2, as well as kinesin Eg5, a protein essential for cell division. This suggests potential therapeutic applications in the treatment of HIV and cancer (Khan et al., 2014).

Mechanism of Action

Future Directions

Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs . The wide bioactivities of 1,2,4-triazoles and their fused heterocyclic derivatives make them promising candidates for further exploration .

properties

IUPAC Name |

1-[6-(3-nitrophenyl)-3-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4S/c1-3-17(28)20-19(15-11-8-12-16(13-15)27(30)31)25(18(29)4-2)26-21(23-24-22(26)32-20)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYARDZRUQOQWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CC)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

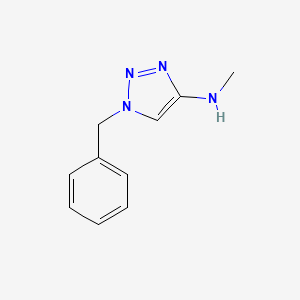

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)

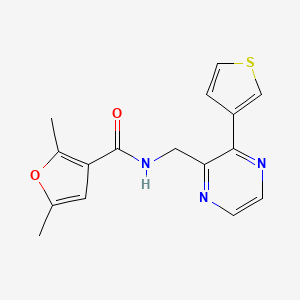

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)

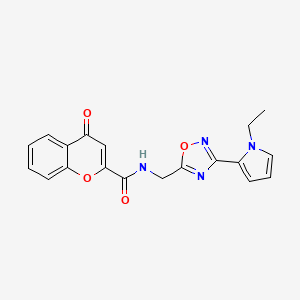

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)